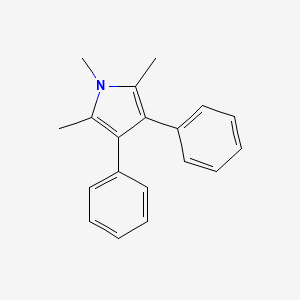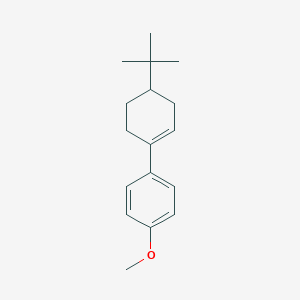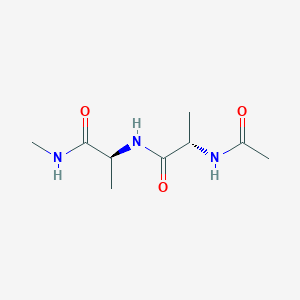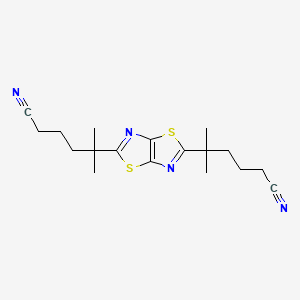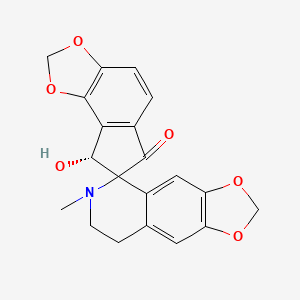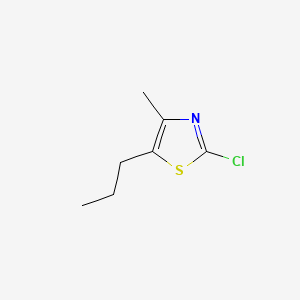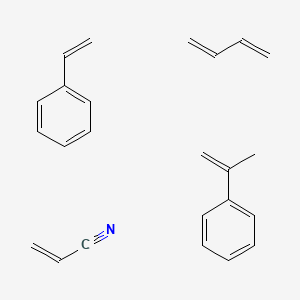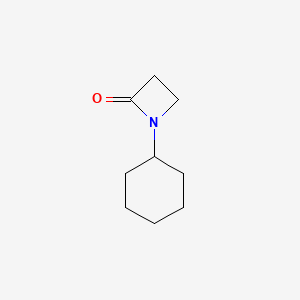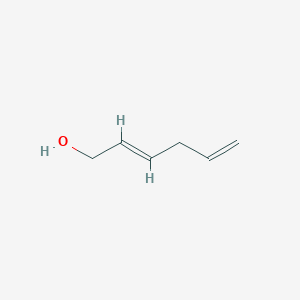
2,5-Hexadien-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Hexadien-1-ol is an organic compound with the molecular formula C6H10O. It is a dienol, meaning it contains both double bonds and a hydroxyl group. This compound is known for its role in various organic synthesis reactions and its applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,5-Hexadien-1-ol can be synthesized through several methods, one of which involves the Diels-Alder reaction. This reaction typically involves the cycloaddition of a diene and a dienophile. For example, the reaction between (2E,4E)-hexa-2,4-dien-1-ol and maleic anhydride in toluene under reflux conditions can produce a highly functionalized cyclohexene derivative .
Industrial Production Methods: In industrial settings, this compound is often produced as an intermediate in the synthesis of fragrances, flavors, and other fine chemicals. The production process may involve catalytic hydrogenation or other methods to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Hexadien-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for converting the hydroxyl group into a chloride.
Major Products:
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces saturated alcohols.
Substitution: Produces various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
2,5-Hexadien-1-ol has a wide range of applications in scientific research:
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing into its potential therapeutic applications, including its role in drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2,5-Hexadien-1-ol in chemical reactions involves its ability to act as a diene in Diels-Alder reactions. The compound’s double bonds participate in cycloaddition reactions, forming new cyclic structures. The hydroxyl group can also undergo various transformations, contributing to the compound’s versatility in synthesis .
Comparaison Avec Des Composés Similaires
2,4-Hexadien-1-ol: Another dienol with similar properties but different positional isomerism.
2,5-Hexadien-1-one: A ketone with similar carbon skeleton but different functional group.
2,4-Hexadien-1-one: Another ketone with different positional isomerism.
Uniqueness: 2,5-Hexadien-1-ol is unique due to its specific arrangement of double bonds and hydroxyl group, which makes it particularly useful in Diels-Alder reactions and other synthetic applications. Its ability to undergo a wide range of chemical transformations further enhances its utility in various fields .
Propriétés
Formule moléculaire |
C6H10O |
|---|---|
Poids moléculaire |
98.14 g/mol |
Nom IUPAC |
(2E)-hexa-2,5-dien-1-ol |
InChI |
InChI=1S/C6H10O/c1-2-3-4-5-6-7/h2,4-5,7H,1,3,6H2/b5-4+ |
Clé InChI |
DBYJIWYDEHDKJS-SNAWJCMRSA-N |
SMILES isomérique |
C=CC/C=C/CO |
SMILES canonique |
C=CCC=CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


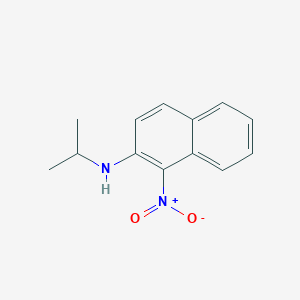
![2-Methyl-1-[(2-methylpropyl)peroxy]propane](/img/structure/B14692080.png)

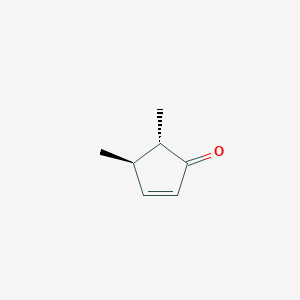
![[2,6-di(propan-2-yl)phenyl] N-(4-methylphenyl)sulfonylcarbamate](/img/structure/B14692102.png)
